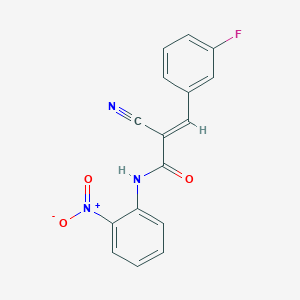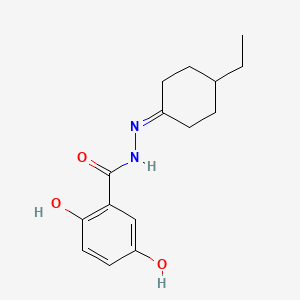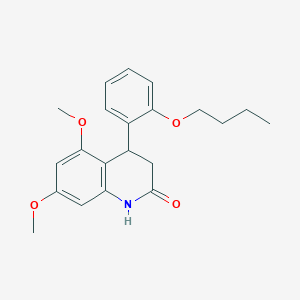
methyl 3-(3-bromophenyl)-2-(2-furoylamino)acrylate
説明
Methyl 3-(3-bromophenyl)-2-(2-furoylamino)acrylate, also known as MBFA, is a chemical compound that has been widely studied for its potential applications in scientific research. MBFA belongs to the class of acrylate compounds, which are known for their diverse biological activities. In
科学的研究の応用
Methyl 3-(3-bromophenyl)-2-(2-furoylamino)acrylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new anti-cancer drugs. This compound has been found to exhibit potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
作用機序
The mechanism of action of methyl 3-(3-bromophenyl)-2-(2-furoylamino)acrylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to downregulate the expression of several proteins involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory and antioxidant properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, which can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
Methyl 3-(3-bromophenyl)-2-(2-furoylamino)acrylate has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce apoptosis and cell cycle arrest, and its anti-inflammatory and antioxidant properties. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
将来の方向性
There are several future directions for the study of methyl 3-(3-bromophenyl)-2-(2-furoylamino)acrylate. One potential direction is the development of new this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the synergistic effects of this compound with other anti-cancer agents, such as chemotherapy drugs and targeted therapies. Additionally, further studies are needed to explore the potential applications of this compound in other scientific research fields, such as neurobiology and immunology.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its anti-cancer activity, anti-inflammatory and antioxidant properties, and selectivity against cancer cells make it a valuable tool for the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
特性
IUPAC Name |
methyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-20-15(19)12(9-10-4-2-5-11(16)8-10)17-14(18)13-6-3-7-21-13/h2-9H,1H3,(H,17,18)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDPZSMSCOJCOZ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)Br)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC(=CC=C1)Br)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4765041.png)
![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2-chloro-4-fluorophenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4765052.png)
![ethyl 2-({3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4765058.png)
![N,N-diethyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4765070.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4765072.png)
![N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4765073.png)

![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine](/img/structure/B4765095.png)

